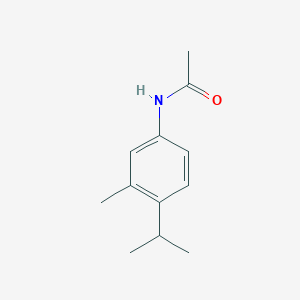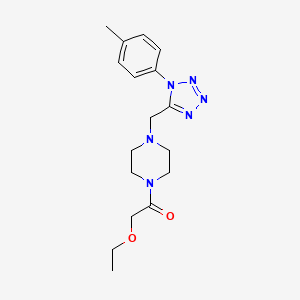
2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound featuring a complex molecular structure. It incorporates an ethoxy group, a piperazine ring, and a tetrazole moiety, reflecting a blend of chemical functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves several steps:
Formation of 1-(p-tolyl)-1H-tetrazole: : This step might involve the reaction of p-tolylamine with sodium azide and ammonium chloride under suitable conditions.
Synthesis of the piperazine derivative: : The subsequent step could involve the coupling of 1-(p-tolyl)-1H-tetrazole with a piperazine derivative in the presence of a suitable reagent.
Ethoxylation: : Finally, the ethoxylation reaction introduces the ethoxy group, completing the synthesis of the target molecule.
Industrial Production Methods
In an industrial setting, large-scale synthesis may employ continuous flow reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Industrial methods also involve process optimization to maximize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can undergo several types of chemical reactions:
Oxidation: : The compound may be oxidized, especially at the tolyl group, producing various oxidation products.
Reduction: : Reductive conditions might transform the ketone group to an alcohol.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions Used
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride could be used.
Substitution: : Typical reagents might include alkyl halides under basic conditions.
Major Products Formed
Oxidation: : Produces carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: : Yields alcohols from ketones.
Substitution: : Forms various substituted piperazines.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules due to its reactive functional groups.
Biology and Medicine
In biological research, derivatives of this compound have been studied for their potential pharmacological properties, including antimicrobial and anticancer activities.
Industry
Industrial applications include the use of this compound as a building block in the synthesis of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets, often through binding to receptor sites or enzymes. This can lead to modulation of biological pathways, resulting in therapeutic effects. The tetrazole moiety, for instance, may interact with biological receptors similarly to carboxylate groups, influencing cellular signaling processes.
Comparison with Similar Compounds
2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can be compared to similar compounds such as:
1-(p-tolyl)-1H-tetrazole: : Shares the tetrazole and tolyl moieties but lacks the piperazine ring and ethoxy group.
Piperazine derivatives: : Compounds like 1-(4-(phenylmethyl)piperazin-1-yl)ethanone share the piperazine core but differ in attached groups.
The uniqueness of this compound lies in its combination of these distinct functional groups, providing diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-ethoxy-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-3-25-13-17(24)22-10-8-21(9-11-22)12-16-18-19-20-23(16)15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBFUGQOZWDEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
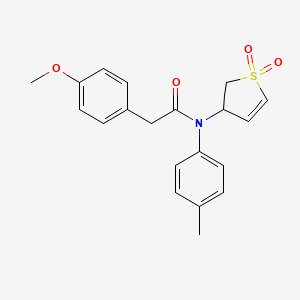
![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2912653.png)
![1-(morpholin-4-yl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}ethan-1-one](/img/structure/B2912655.png)

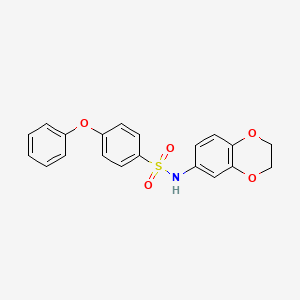
![4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline](/img/structure/B2912658.png)
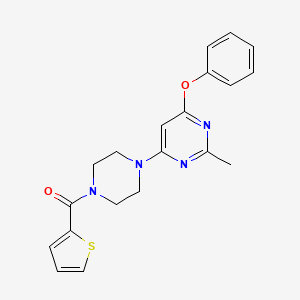
![3-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(3-fluorophenyl)pyridazine](/img/structure/B2912663.png)

![N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2912667.png)
![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2912668.png)
![(1R,2R,5R,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-octahydro-2H-dispiro[naphthalene-1,2':5',3''-bis(oxolane)]-5''-one](/img/structure/B2912672.png)
![1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2912674.png)
